molecular formula C13H16F3NO B1289900 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol CAS No. 373603-87-3

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Cat. No. B1289900
M. Wt: 259.27 g/mol
InChI Key: OHFZOQIFUMKHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a trifluoromethyl group and a benzyl group suggests that this compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functional group modifications. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of a benzyl group and subsequent modifications at the nitrogen atom of the piperidine ring to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives includes the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could potentially be adapted for the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with other molecules. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, which is common for piperidine derivatives . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular shape and reactivity .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for example, activates thioglycosides to form glycosyl triflates, which can then be converted to glycosides . Additionally, the presence of a benzyl group can facilitate nucleophile-promoted alkyne-iminium ion cyclizations, as seen in the synthesis of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and stability, while the benzyl group can affect the molecule's conformation and reactivity. For example, the crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one reveals non-classical hydrogen bonding and a specific conformation that could influence its physical properties . Similarly, the introduction of sulfonyl and benzoyl groups can significantly alter the antimicrobial activity of piperidine derivatives, as seen in the structure-activity evaluation study of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives .

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFZOQIFUMKHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Synthesis routes and methods

Procedure details

Sodium borohydride (0.6 g, 16.0 mmole) was added to the stirred solution of 1-benzyl-3-trifluoromethylpiperidin-4-one (2.1 g, 8.2 mmole) in methanol (25 ml) at 0-5° C. over a period of 5 min, and stirring was continued for 2 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water (20 ml) and extracted with chloroform. The chloroform extract was dried over sodium sulphate and concentrated to dryness to furnish 1-benzyl-4-hydroxy-3-trifluoromethylpiperidine as oil. Yield 1.8 g (85%), C13H16F3NO, m/z 259 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.